molecular formula C17H15N3O2 B2461073 N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide CAS No. 953152-55-1

N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide

Cat. No.: B2461073
CAS No.: 953152-55-1
M. Wt: 293.326
InChI Key: WMTBIGWXQGMZJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyridine ring, an isoxazole ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through the reaction of an appropriate nitrile oxide with a suitable alkyne or alkene.

    Coupling with Pyridine Derivative: The synthesized isoxazole is then coupled with a 3-methylpyridine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Acetylation: The final step involves the acetylation of the coupled product to introduce the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyridine ring, leading to the formation of a carboxylic acid derivative.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of reduced isoxazole derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

    N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)acetamide: Unique due to its specific combination of pyridine, isoxazole, and acetamide groups.

    N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

    N-(3-methylpyridin-2-yl)-2-(5-phenylisoxazol-3-yl)propionamide: Contains a propionamide group, offering different chemical properties.

Uniqueness: this compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Its combination of heterocyclic rings and functional groups makes it a versatile compound for various applications.

Properties

IUPAC Name

N-(3-methylpyridin-2-yl)-2-(5-phenyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-12-6-5-9-18-17(12)19-16(21)11-14-10-15(22-20-14)13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTBIGWXQGMZJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.